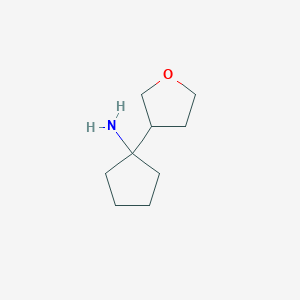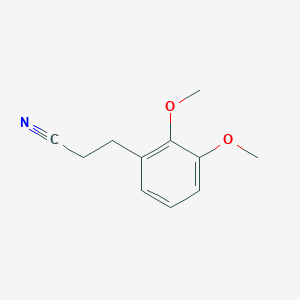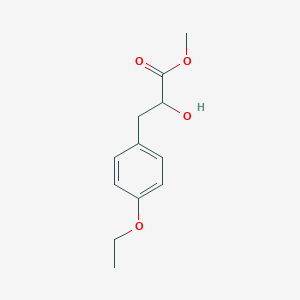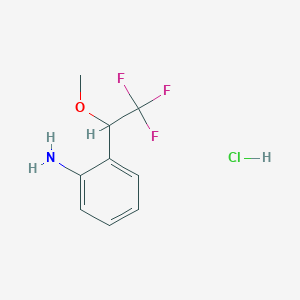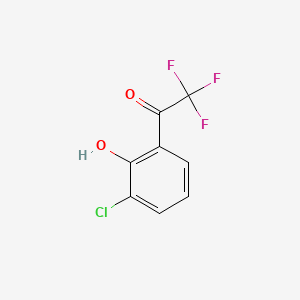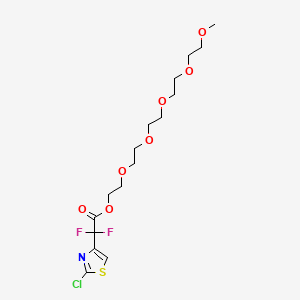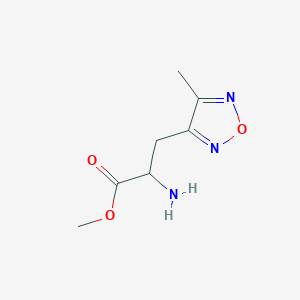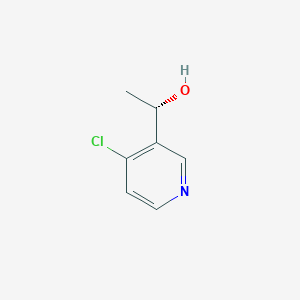
(As)-4-chloro-a-methyl-3-pyridinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(As)-4-chloro-a-methyl-3-pyridinemethanol is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the alpha position, and a hydroxyl group attached to the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (As)-4-chloro-a-methyl-3-pyridinemethanol typically involves the chlorination of a-methyl-3-pyridinemethanol. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(As)-4-chloro-a-methyl-3-pyridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base like NaOH.
Major Products Formed
Oxidation: 4-chloro-a-methyl-3-pyridinecarboxaldehyde.
Reduction: 4-chloro-a-methyl-3-pyridinemethanamine.
Substitution: 4-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(As)-4-chloro-a-methyl-3-pyridinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of (As)-4-chloro-a-methyl-3-pyridinemethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may affect signaling pathways by modulating receptor activity, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3-pyridinemethanol: Lacks the methyl group at the alpha position.
4-chloro-a-methyl-2-pyridinemethanol: The hydroxyl group is at the 2nd position instead of the 3rd.
4-chloro-a-methyl-3-pyridinecarboxaldehyde: The hydroxyl group is oxidized to a carbonyl group.
Uniqueness
(As)-4-chloro-a-methyl-3-pyridinemethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, and hydroxyl group in specific positions on the pyridine ring allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C7H8ClNO |
|---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
(1S)-1-(4-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3/t5-/m0/s1 |
InChI-Schlüssel |
YEAHSGXGXCOVHG-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CN=C1)Cl)O |
Kanonische SMILES |
CC(C1=C(C=CN=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


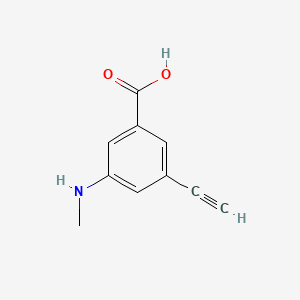
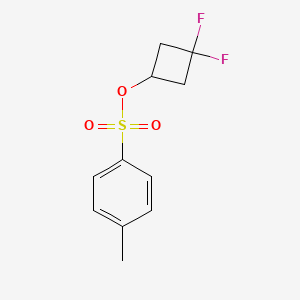
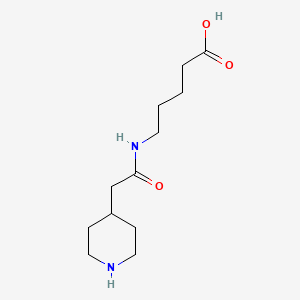
![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
